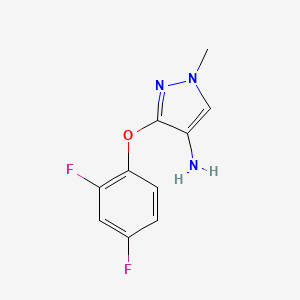![molecular formula C14H20N2O B10908741 N'-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide](/img/structure/B10908741.png)
N'-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide can be synthesized through the condensation reaction between a hydrazide and an aldehyde or ketone. One common method involves the reaction of pentanehydrazide with 1-phenylpropan-2-one under acidic or basic conditions to form the desired hydrazone. The reaction is typically carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N’-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide or amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Oxidation of N’-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide can yield corresponding oxides or carboxylic acids.
Reduction: Reduction can produce hydrazides or amines.
Substitution: Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound can be used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of N’-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide
- 2-phenyl-N-({N’-[(2E)-1-phenylpropan-2-ylidene]hydrazinecarbonyl}methyl)acetamide
- N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]pentanehydrazide
Uniqueness
N’-[(2E)-1-phenylpropan-2-ylidene]pentanehydrazide is unique due to its specific structural features and reactivity. The presence of the phenyl and pentanehydrazide groups imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[(E)-1-phenylpropan-2-ylideneamino]pentanamide |
InChI |
InChI=1S/C14H20N2O/c1-3-4-10-14(17)16-15-12(2)11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,16,17)/b15-12+ |
InChI Key |
BEAZFHXUPGIIJT-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C(\C)/CC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=O)NN=C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



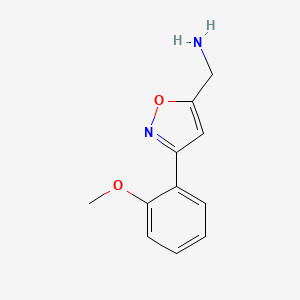
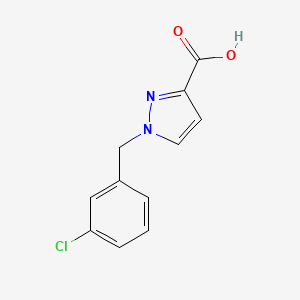
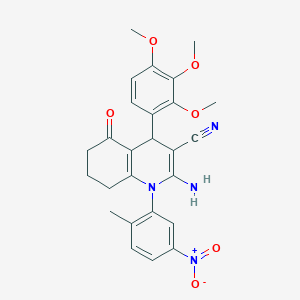
![5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10908710.png)
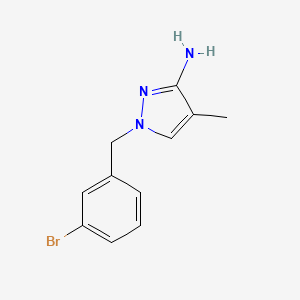
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B10908720.png)
![N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-fluorobenzohydrazide](/img/structure/B10908727.png)

![4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908732.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10908735.png)
![1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908738.png)
![N~1~-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B10908749.png)
